spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
Overview
Description
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and cyclopropane carboxylic acid. The synthesis process may involve cyclization reactions under controlled conditions to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Biological Activity
Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid (SDPA) is a novel spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of SDPA, exploring its synthesis, physicochemical properties, and preliminary findings regarding its interactions with biological systems.
Chemical Structure and Properties
SDPA features a spirocyclic structure that incorporates both cyclopropane and pyrazolo[5,1-b][1,3]oxazine moieties. Its chemical formula is , with a molecular weight of 194.19 g/mol. The compound is characterized as a light yellow solid and is identified by the CAS number 1428234-37-0. The presence of a carboxylic acid group enhances its reactivity and potential for biological interaction.
Synthesis
The synthesis of SDPA typically involves multi-step organic synthesis techniques. Key methods include:
- Cyclization Reactions : These reactions are crucial for forming the spirocyclic structure.
- Functional Group Manipulations : Adjustments to the functional groups can enhance the compound's biological activity.
Biological Activity
Preliminary studies indicate that SDPA exhibits a range of biological activities:
Anticancer Activity
Research has shown that compounds with similar structural features to SDPA possess significant anticancer properties. For instance, derivatives of spirocyclic compounds have been noted for their cytotoxic effects against various cancer cell lines, including human colon cancer (HT29) cells .
Anti-inflammatory Effects
The presence of functional groups in SDPA may confer anti-inflammatory properties, similar to other compounds in the pyrazole family that have demonstrated such effects in vitro .
Interaction Studies
Understanding how SDPA interacts with biological systems is crucial for elucidating its therapeutic potential. Initial studies suggest that SDPA may interact with specific cellular targets involved in cancer proliferation and inflammation pathways. Further research is needed to confirm these interactions and their implications.
Comparative Analysis with Related Compounds
To highlight the uniqueness of SDPA, a comparison with structurally similar compounds is presented below:
Compound Name | CAS Number | Key Features |
---|---|---|
5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2-carboxylic acid | 1428234-33-6 | Contains additional hydrogen atoms; potential for different reactivity patterns. |
1',3'-Dihydrospiro[cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine]-5-carboxylic acid | 1428234-33-6 | Different pyrazole framework; may exhibit varied biological activities. |
Spiro[5',7'-dihydropyrazolo[5,1-b][1,3]oxazine]-2-carboxylic acid | 1428234-37-0 | Similar core structure but distinct substituents affecting properties and activities. |
Case Studies
While specific case studies focusing exclusively on SDPA are currently sparse, related research involving spirocyclic compounds provides insight into their potential applications:
- Study on Anticancer Activity : A study demonstrated that spirocyclic derivatives exhibited significant cytotoxicity against HT29 cells through apoptosis induction mechanisms.
- Antimicrobial Efficacy : Research indicated that similar oxazine-containing compounds showed effective inhibition of bacterial growth in vitro.
Properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-3-7-11(10-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLIIJZYZSGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN3C(=CC(=N3)C(=O)O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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